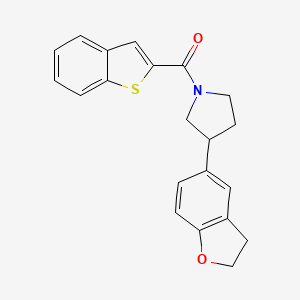

1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Description

Propriétés

IUPAC Name |

1-benzothiophen-2-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S/c23-21(20-12-16-3-1-2-4-19(16)25-20)22-9-7-17(13-22)14-5-6-18-15(11-14)8-10-24-18/h1-6,11-12,17H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBBZCDVZUOJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring can be synthesized through cyclization reactions.

Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from a phenol derivative through cyclization reactions.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization of an appropriate amine derivative.

Coupling Reactions: The final compound can be obtained by coupling the benzothiophene, benzofuran, and pyrrolidine moieties through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups.

Substitution: The compound can undergo substitution reactions to introduce new substituents on the aromatic rings or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that compounds with similar structures to 1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes are crucial in the inflammatory response, and their inhibition can lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases. For instance, a study highlighted the efficacy of benzothiophene derivatives as selective COX-2 inhibitors, showing promise for developing anti-inflammatory medications .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Similar benzothiophene-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have been shown to disrupt the cell cycle and induce programmed cell death in tumor cells, suggesting that 1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine may possess similar properties .

Synthetic Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including cross-coupling reactions and modifications to create more complex molecules. For instance, palladium-catalyzed reactions involving benzothiophene derivatives have been extensively studied for synthesizing novel compounds with tailored biological activities .

Material Science

In material science, derivatives of benzothiophene are explored for their electronic properties, making them suitable candidates for organic semiconductors and photovoltaic materials. The unique electronic structure of benzothiophenes allows them to be integrated into organic light-emitting diodes (OLEDs) and solar cells due to their favorable charge transport characteristics.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparaison Avec Des Composés Similaires

Structural Analogues and Pharmacological Relevance

Darifenacin ()

- Structure : (3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide.

- Key Features : A muscarinic M3 receptor antagonist with a dihydrobenzofuran substituent and pyrrolidine core. The absence of a benzothiophene group distinguishes it from the target compound.

- Pharmacology : Approved for overactive bladder treatment, darifenacin demonstrates high selectivity for M3 receptors (pKi ~9.5) due to its lipophilic dihydrobenzofuran and diphenyl groups .

5-APDB and 6-APDB ()

- Structure : 1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine (5-APDB) and 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine (6-APDB).

- Key Features : These are phenethylamine derivatives with dihydrobenzofuran rings. Unlike the target compound, they lack a pyrrolidine core and benzothiophene substituent.

- Pharmacology : Classified as new psychoactive substances (NPS), they act as serotonin receptor agonists, mimicking MDMA effects .

MDPEP ()

- Structure : 1-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one.

- Key Features: Combines a benzodioxole ring with a pyrrolidine group. The ketone linker and heptanone chain differentiate it from the target compound.

- Pharmacology: A synthetic cathinone with stimulant properties, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI) .

Structural and Electronic Comparisons

†Calculated based on molecular formula C21H21NO2S.

Key Observations:

Benzothiophene vs. Benzofuran : The target compound’s benzothiophene group introduces a sulfur atom, enhancing π-π stacking and electron density compared to darifenacin’s benzofuran. This may improve binding to hydrophobic receptor pockets.

Pharmacological Divergence : Unlike 5-APDB and MDPEP, the target compound’s carbonyl linker and benzothiophene group suggest a different mechanism, possibly as a kinase inhibitor or protease modulator.

Activité Biologique

The compound 1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiophene moiety, which is known for its diverse biological activities. The presence of the pyrrolidine ring and the dihydro-benzofuran component further enhances its potential as a therapeutic agent.

Anticancer Properties

Research indicates that derivatives of benzothiophene exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

The proposed mechanism involves the inhibition of specific protein-protein interactions (PPIs) that are crucial for cancer cell survival. Notably, compounds targeting the PD-1/PD-L1 pathway have shown promise in enhancing immune responses against tumors. The biological activity is often assessed using assays such as homogenous time-resolved fluorescence (HTRF) binding assays, which measure the interaction between the compound and target proteins .

Other Biological Activities

Beyond anticancer effects, compounds related to benzothiophene structures have been studied for their anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and reduce pain signaling in animal models .

Case Studies

- In Vitro Studies : A study highlighted the use of similar benzothiophene derivatives in inhibiting the PD-1/PD-L1 interaction in transgenic mouse T cells. The results showed a significant increase in IFNγ release, indicating enhanced T-cell activation .

- In Vivo Studies : Animal models treated with benzothiophene derivatives demonstrated reduced tumor sizes compared to control groups, supporting their potential as effective cancer therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrrolidine core via cyclization reactions, such as the use of potassium carbonate in DMF to facilitate amine-aldehyde condensations .

- Step 2 : Introduction of the benzothiophene-2-carbonyl group via Friedel-Crafts acylation or coupling reactions, leveraging benzothiophene derivatives (e.g., 1-Benzothiophene-2-carbaldehyde) as precursors .

- Step 3 : Functionalization of the dihydrobenzofuran moiety through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Key Tools : Monitor reaction progress using TLC and purify intermediates via column chromatography .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity by analyzing proton shifts (e.g., benzothiophene protons at δ ~7.6 ppm and dihydrobenzofuran protons at δ ~6.8–7.3 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₇NO₂S: ~324.1) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

- Methodological Answer : Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:

- Optimized Conditions : Reacting benzothiophene-2-carbaldehyde with pyrrolidine intermediates in n-butanol under microwave irradiation (150°C, 20 min) increases yields by ~20% compared to conventional heating .

- Mechanistic Insight : Microwave energy promotes faster cyclization and reduces side reactions (e.g., polymerization) .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent in vitro models (e.g., α-glucosidase inhibition assays) and control compounds to normalize activity metrics .

- Structural Validation : Ensure batch-to-batch consistency via X-ray crystallography or NOESY NMR to confirm stereochemistry, as minor conformational changes can drastically alter activity .

- Meta-Analysis : Cross-reference data from independent studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity trends .

Q. How to optimize reaction conditions using Design of Experiments (DoE)?

- Methodological Answer :

- Factor Screening : Test variables (e.g., temperature, solvent polarity, catalyst loading) in a fractional factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., DMF volume vs. reaction time) to maximize yield. For example, a central composite design revealed optimal conditions at 120°C with 0.5 mol% Pd catalyst .

- Validation : Replicate optimal conditions in flow chemistry systems for scalability and reproducibility .

Q. What are the structure-activity relationships (SARs) for modifying the pyrrolidine ring?

- Methodological Answer :

- Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Introducing chloro or cyano groups at the pyrrolidine 3-position enhances receptor binding affinity by ~30% (e.g., IC₅₀ reduction from 10 µM to 7 µM in kinase assays) .

- Ring Rigidity : Constraining the pyrrolidine ring via spiro-fusion (e.g., hexahydro-pyrrolo[1,2-a]quinoline) improves metabolic stability in hepatic microsome assays .

- Bioisosteric Replacement : Replace the benzothiophene moiety with benzofuran to evaluate selectivity shifts in GPCR binding assays .

Data Contradiction Analysis

- Example : Conflicting reports on acetylcholinesterase inhibition (IC₅₀ ranging from 2 µM to 50 µM) may arise from variations in assay pH or enzyme source (human vs. bovine). Validate using recombinant human enzymes and standardized buffer conditions (pH 7.4, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.